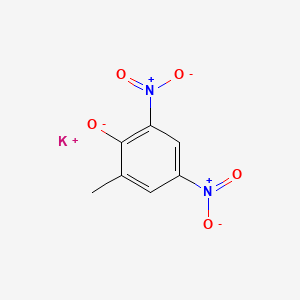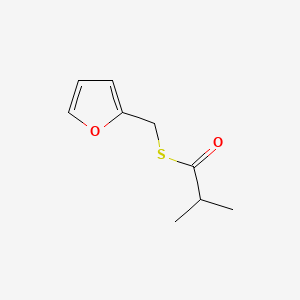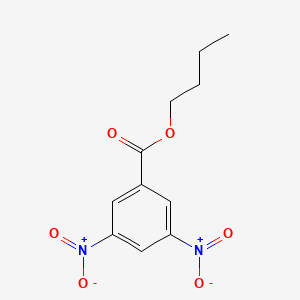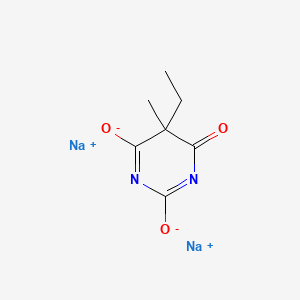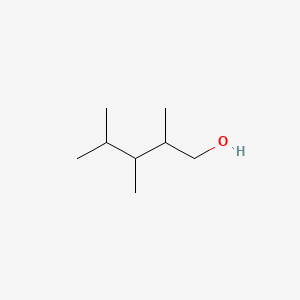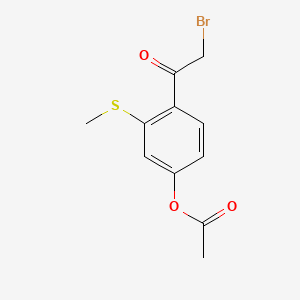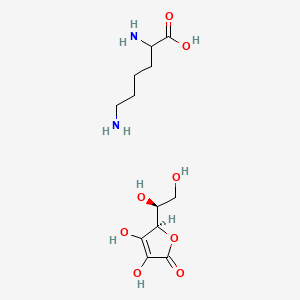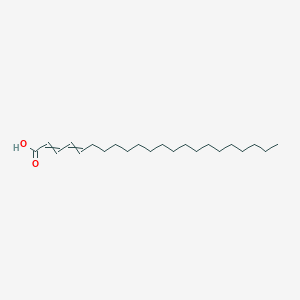
Docosadienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosadienoic acid is a polyunsaturated fatty acid with the molecular formula C22H40O2. It is characterized by the presence of two double bonds in its long carbon chain. This compound is part of the omega-6 fatty acid family and is known for its potential health benefits and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Docosadienoic acid can be synthesized through several methods. One common approach involves the oxidative coupling of 10-undecynoic acid to form docosa-10,12-diynedoic acid, followed by reduction with a palladium catalyst . Another method includes the desulfurization of 2,5-bis(ω-carboyoctyl)thiophene using Raney nickel .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The oxidative coupling and reduction method is favored for its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Docosadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of peroxides or other oxygenated derivatives.
Reduction: Reduction reactions typically involve the addition of hydrogen, leading to the saturation of the double bonds.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) are often employed.
Major Products Formed
Oxidation: Peroxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Applications De Recherche Scientifique
Docosadienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various complex molecules.
Biology: It plays a role in cell membrane structure and function.
Medicine: Research has shown potential anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of bio-based lubricants and surfactants.
Mécanisme D'action
The mechanism of action of docosadienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also modulate signaling pathways by acting as a ligand for specific receptors. For example, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating lipid metabolism and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linoleic acid: Another omega-6 fatty acid with two double bonds but a shorter carbon chain (C18).
Arachidonic acid: An omega-6 fatty acid with four double bonds (C20).
Docosahexaenoic acid: An omega-3 fatty acid with six double bonds (C22).
Uniqueness
Docosadienoic acid is unique due to its specific double bond positions and its role in modulating specific biological pathways. Unlike linoleic acid, it has a longer carbon chain, which can influence its incorporation into cell membranes and its biological activity. Compared to arachidonic acid, it has fewer double bonds, which can affect its reactivity and function in biological systems.
Propriétés
Numéro CAS |
26764-24-9 |
|---|---|
Formule moléculaire |
C22H40O2 |
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
docosa-2,4-dienoic acid |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h18-21H,2-17H2,1H3,(H,23,24) |
Clé InChI |
CVCXSNONTRFSEH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC=CC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[(2-methyldecylidene)amino]benzoate](/img/structure/B12661015.png)
